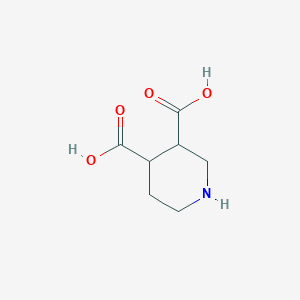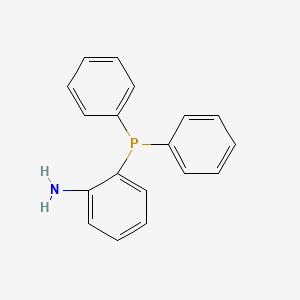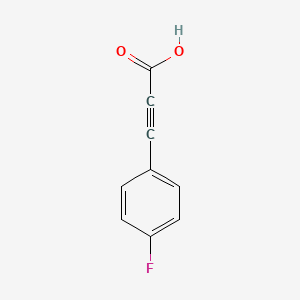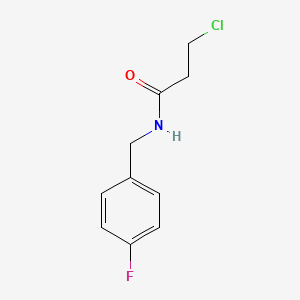
1,3-Dihydro-1-methoxyisobenzofuran
Overview
Description
1,3-Dihydro-1-methoxyisobenzofuran is an organic compound with the molecular formula C9H10O2. It is a derivative of isobenzofuran and is known for its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that the compound is of general interest in synthetic and physical organic chemistry .
Mode of Action
1,3-Dihydro-1-methoxyisobenzofuran is known to be involved in the synthesis of isobenzofuran . Isobenzofurans have been described as the most reactive dienes for Diels–Alder reactions . Their high reactivity is mainly due to the resonance energy gained by the formation of a benzene ring in the cycloaddition product .
Biochemical Pathways
Isobenzofurans, which can be synthesized from this compound, have been extensively used as 4 electron (diene) components in diels–alder reactions, and moreover in other cycloaddition reactions .
Result of Action
It is known that the compound plays a crucial role in the synthesis of isobenzofuran, which is one of the most reactive dienes known .
Action Environment
It is known that isobenzofurans, which can be synthesized from this compound, are light sensitive .
Biochemical Analysis
Biochemical Properties
1,3-Dihydro-1-methoxyisobenzofuran plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or moisture . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can influence the metabolic flux and alter the levels of metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the mitochondria or other organelles, where it can exert its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles . For example, it may be localized to the endoplasmic reticulum or the nucleus, where it can interact with enzymes and regulatory proteins to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1-methoxyisobenzofuran can be synthesized through several methods. One common approach involves the reduction of phthalic acid or its esters to form 1,2-bis(hydroxy) compounds, which are then cyclized to produce the desired compound . Another method involves the 1,4-elimination of this compound, providing access to the compound at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a laboratory scale with high yields using commercially available starting materials. The synthesis typically involves standard organic chemistry techniques such as reduction, cyclization, and elimination reactions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-methoxyisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce more saturated derivatives .
Scientific Research Applications
1,3-Dihydro-1-methoxyisobenzofuran has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
1,3-Dihydro-1-methoxyisobenzofuran can be compared with other similar compounds such as:
Isobenzofuran: Known for its high reactivity in Diels-Alder reactions.
1,3-Diphenylisobenzofuran: Used as a trapping reagent for singlet oxygen and in photodynamic therapy.
1,3-Dihydroisobenzofuran: A structural motif found in various natural products and pharmaceuticals.
The uniqueness of this compound lies in its specific reactivity and the presence of the methoxy group, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
1-methoxy-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOTZJVYJNYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC=CC=C2CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462556 | |
| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67536-29-2 | |
| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding new approaches to synthesize isobenzofuran?
A1: Isobenzofurans are important structural motifs found in various natural products and bioactive molecules. They exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Therefore, developing efficient and versatile synthetic routes to access isobenzofurans is crucial for exploring their potential applications. []
Q2: How does 1,3-dihydro-1-methoxyisobenzofuran serve as a precursor to isobenzofuran?
A2: While the abstract doesn't provide specific reaction details, it suggests that this compound can be used as a starting point for synthesizing isobenzofurans. This likely involves chemical transformations that modify or eliminate the dihydro and methoxy substituents to generate the desired isobenzofuran structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



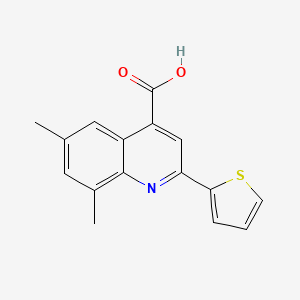
![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B1366298.png)
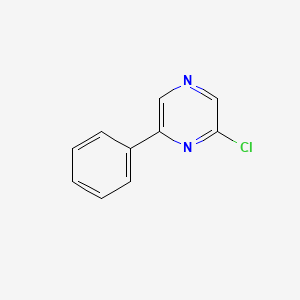
![3-[(4-{9-[4-(3-CARBOXYPROPANAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B1366305.png)
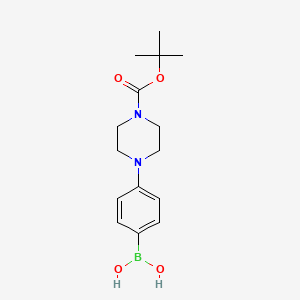
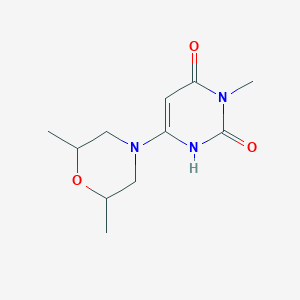
![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)
